REACTION_CXSMILES
|
[C:1]([C:5]1[CH:6]=[C:7]([C:17]([CH3:20])([CH3:19])[CH3:18])[C:8]2OC(C)=[CH:11][C:10](=[O:15])[C:9]=2[CH:16]=1)([CH3:4])([CH3:3])[CH3:2].[Se](=O)=[O:22].[OH2:24].[O:25]1[CH2:30][CH2:29]OCC1>C(Cl)(Cl)Cl>[C:1]([C:5]1[CH:6]=[C:7]([C:17]([CH3:18])([CH3:19])[CH3:20])[C:8]2[O:24][C:29]([C:30]([OH:25])=[O:22])=[CH:11][C:10](=[O:15])[C:9]=2[CH:16]=1)([CH3:2])([CH3:4])[CH3:3]
|
Name
|
6,8-di-t-butyl-2-methyl-4-oxo-4H-1-benzopyran
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C(C2=C(C(C=C(O2)C)=O)C1)C(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Se](=O)=O
|
Name
|
60
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under gentle reflux for 12 hours
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the solution was filtered
|
Type
|
CUSTOM
|
Details
|
the solvents were evaporated from the filtrate
|
Type
|
CUSTOM
|
Details
|
The residue thus produced
|
Type
|
EXTRACTION
|
Details
|
the resulting solution was extracted with 3 portions of 100 parts of a solution
|
Type
|
ADDITION
|
Details
|
containing 5 parts of sodium bicarbonate in 100 parts of water
|
Type
|
CUSTOM
|
Details
|
to give a solid which
|
Type
|
CUSTOM
|
Details
|
was crystallised from aqueous ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=C(C2=C(C(C=C(O2)C(=O)O)=O)C1)C(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |